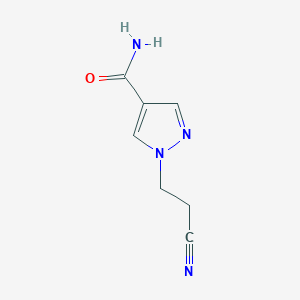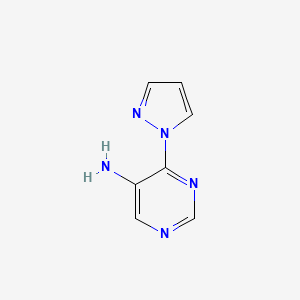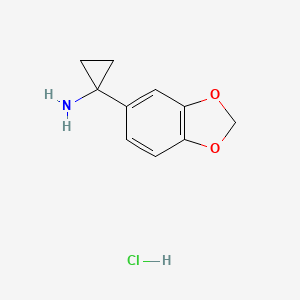
4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These derivatives have been tested against immortalized rat hepatic stellate cells, with some compounds showing better activity than existing drugs like Pirfenidone. They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
SARS-CoV-2 3CL Protease Inhibition
Derivatives of 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid have been designed as potent inhibitors of the SARS-CoV-2 3CL protease enzyme. These compounds have shown promising results in vitro, with some exhibiting potent inhibitory activity and antiviral activity against the virus. This suggests their potential use in the treatment or prevention of COVID-19 .
Pharmaceutical Intermediates
The related compound, 5-Chloropyridine-2-boronic acid, has been used as a reagent in organic synthesis and as a pharmaceutical intermediate. It is particularly used in Suzuki-Miyaura coupling processes, which are pivotal in the synthesis of various pharmaceuticals .
Antimicrobial Properties
Pyrimidine derivatives, which can be synthesized using 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid, are known to possess antimicrobial properties. These compounds can be designed to target a range of microbial infections, providing a pathway for the development of new antibiotics .
Antitumor Applications
The pyrimidine moiety is a privileged structure in medicinal chemistry, and compounds containing this core have been reported to exhibit antitumor activities. By synthesizing derivatives of 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid, researchers can explore new antitumor agents .
Antiviral Agents
In addition to its role in combating SARS-CoV-2, pyrimidine derivatives made from 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid have broader antiviral applications. They can be tailored to inhibit different viral enzymes or replication processes, offering a broad spectrum of antiviral drugs .
Eigenschaften
IUPAC Name |
4-(5-chloropyridin-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-1-2-7(11-5-6)8(12)3-4-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSPSHRIDIEPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)

